Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate
Description
X-ray Crystallographic Data
While direct X-ray crystallographic data for this compound is not publicly available, insights can be drawn from structurally related sulfonate salts. For example, the crystal structure of 4-chlorobenzenesulfonate co-crystallized with a quinolinium cation (C₁₉H₁₈NO₂⁺·C₆H₄ClSO₃⁻) reveals a monoclinic lattice (space group Pc) with unit cell parameters a = 7.8386(1) Å, b = 6.7731(1) Å, c = 21.7096(3) Å, and β = 108.476(1)°. In such systems, the sulfonate group participates in weak C–H···O interactions, forming chains along the b-axis. By analogy, the sulfinate group in this compound likely adopts a similar geometry, with the sodium ion coordinating to the sulfinate oxygen atoms.
Stereoelectronic Effects of Substituent Groups
The substituents on the benzene ring exert distinct stereoelectronic influences:
- Sulfinate group (-SO₂⁻): As a strong electron-withdrawing group, it deactivates the ring via inductive effects and directs electrophilic substitution to the meta position. Its anionic character enhances solubility in polar solvents.
- Methoxycarbonyl group (-COOCH₃): The ester group withdraws electrons inductively but donates resonance electrons, creating a dual electronic effect. This group stabilizes adjacent negative charges, potentially influencing reactivity in nucleophilic environments.
- Chlorine atom (-Cl): Positioned para to the sulfinate group, it further deactivates the ring and contributes to steric hindrance, affecting molecular packing in the solid state.
The combined effects of these groups result in a planar aromatic system with localized electron density at the sulfinate and methoxycarbonyl oxygen atoms.
Comparative Structural Analysis with Related Sulfinate Salts
This compound belongs to a broader class of sulfinate salts, which vary in substituents and counterions. Key comparisons include:
The title compound’s structural uniqueness lies in its dual functionalization with chlorine and methoxycarbonyl groups, which are absent in simpler sulfinates like sodium benzenesulfonate. The methoxycarbonyl group introduces additional steric bulk compared to unsubstituted analogs, potentially affecting crystallinity and solubility. Furthermore, the sulfinate group’s reduced oxidation state (compared to sulfonates) may influence redox properties and coordination behavior.
In contrast to methyl 5-chloro-2-methoxybenzoate—a neutral ester lacking ionic character—the sodium sulfinate salt exhibits higher polarity and solubility in aqueous media. This comparison underscores the role of the sulfinate group in modulating physicochemical properties.
Properties
Molecular Formula |
C8H6ClNaO4S |
|---|---|
Molecular Weight |
256.64 g/mol |
IUPAC Name |
sodium;5-chloro-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7ClO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
DZPQCPKJRVJGLN-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reduction of Aromatic Sulfonyl Chlorides
- Aromatic sulfonyl chlorides bearing the desired substituents (chloro and methoxycarbonyl groups) are synthesized first, typically via electrophilic aromatic substitution or chlorination of suitable precursors.
- These sulfonyl chlorides are then reduced with sodium sulfite (Na₂SO₃) in aqueous media at elevated temperatures (~70–80°C).
Ar–SO₂Cl + Na₂SO₃ → Ar–SO₂Na + other by-products
- The process yields high-purity sodium sulfinates.
- The presence of electron-withdrawing groups (chloro, methoxycarbonyl) influences reactivity and yields.
Decarboxylative Cross-Coupling Approach
- Aromatic carboxylic acids or esters with the desired substituents are converted into sulfinates via a decarboxylation process.
- This involves the formation of a Barton ester, followed by photolytic decarboxylation and oxidation steps.
Ar–COOH → Barton ester → photolytic decarboxylation → Ar–S• intermediate → oxidation to Ar–SO₂Na
- For the target compound, starting from 5-chlorosalicylic acid derivatives with ester groups, this method allows precise introduction of the sulfinate group.
Organosulfonic Acid Route
- Organosulfonic acids, such as 5-chlorosalicylic acid derivatives, are reacted with sodium sulfite or sodium bisulfite under controlled conditions.
- The process involves heating in aqueous media, often with a catalyst or under reflux, to facilitate sulfinates' formation.
Ar–SO₃H + Na₂SO₃ → Ar–SO₂Na + H₂O
- This method is versatile and can be optimized for specific substituents.
- It is suitable for large-scale synthesis due to operational simplicity.
Specific Considerations for the Target Compound
The synthesis of This compound requires the strategic placement of the chloro and methoxycarbonyl groups on the aromatic ring prior to sulfinate formation. The key steps involve:
- Preparation of the aromatic precursor: Starting from 5-chlorosalicylic acid or a similarly substituted aromatic acid.
- Introduction of the sulfinate group: Via decarboxylative cross-coupling or reduction of a sulfonyl chloride intermediate.
- Protection and purification: Use of appropriate solvents and recrystallization techniques to ensure high purity.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Reduction of sulfonyl chlorides | Aromatic sulfonyl chlorides | Sodium sulfite (Na₂SO₃) | 70–80°C, aqueous | >80% | Widely used, high purity |
| Decarboxylative cross-coupling | Aromatic carboxylic acids/esters | Barton ester, light, oxidants | Photolytic, mild | 30–92% | Versatile, suitable for complex substitutions |
| Organosulfonic acid route | Aromatic sulfonic acids | Sodium sulfite/bisulfite | Reflux, aqueous | High | Operationally simple |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinate group (-SO₂⁻Na⁺) acts as a strong nucleophile, enabling displacement reactions with electrophilic partners:
Mechanistic Insight :
The sulfinate anion attacks electrophilic centers (e.g., α-carbon in alkyl halides), forming new C–S bonds. Steric hindrance from the methoxycarbonyl group limits reactivity at the ortho position .
Oxidation and Reduction Pathways
The sulfinate moiety undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfonic acid derivative | Pharmaceutical intermediates | |
| KMnO₄ (acidic) | H₂SO₄, reflux | Cleavage to benzoic acid | Degradation studies |
Reduction
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄/CuI | MeOH, RT, 1h | Thiol derivative | Chemoselective for S=O bond | |
| LiAlH₄ | Et₂O, 0°C → RT | Sulfinic acid | Limited practicality due to ester reduction |
Participation in Pummerer-Type Reactions
This compound undergoes sulfur(IV)-mediated transformations characteristic of sulfinate esters:
Key Reaction Sequence :
-
Activation : Treatment with trifluoroacetic anhydride forms a thionium ion intermediate
-
Electrophilic Substitution : Aryl groups undergo SEAr at the β-position to sulfur
-
Rearrangement :-sigmatropic shifts yield functionalized aromatic products
Example :
With electron-rich arenes (e.g., anisole):
textThionium intermediate → Electrophilic attack → 1,2-diaryl sulfoxide (62% yield) [2]
Limitations :
-
Strongly electron-withdrawing groups (e.g., -CF₃) lead to decomposition
-
Bulky substituents on the aryl ring reduce reaction efficiency
Cross-Coupling Reactions
The chloro substituent enables transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl sulfinates | 55-72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Aminated derivatives | 48-65% |
Critical Parameters :
-
Temperature: 80-110°C required for C–Cl bond activation
Ester Group Reactivity
The methoxycarbonyl moiety participates in selective transformations:
| Reaction | Reagents | Outcome | Functional Group Tolerance | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq), Δ | Carboxylic acid | Sulfinate remains intact | |
| Aminolysis | NH₃/MeOH, 40°C | Amide derivative | Moderate yields (50-60%) |
Synthetic Utility :
Controlled hydrolysis produces 5-chloro-2-carboxybenzenesulfinic acid, a precursor for metal-organic frameworks .
Scientific Research Applications
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets through its sulfinate group, which can undergo oxidation, reduction, or substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate | 1880256-83-6 | C₈H₆ClNaO₄S | 256.64 | Sulfinate (-SO₂⁻), Methoxycarbonyl, Chlorine |
| Sodium 4-(methoxycarbonyl)phenolate (Nipagin M Sodium component) | Not provided | C₈H₇NaO₃ | 190.13 | Phenolate (-O⁻), Methoxycarbonyl |
| Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate | 1852419-43-2 | C₈H₆BrNaO₄S | 301.09 | Sulfinate (-SO₂⁻), Methoxycarbonyl, Bromine |
| 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | 1481595-14-5 | C₉H₉Cl₂NO₄S | 298.15 | Sulfonyl chloride (-SO₂Cl), Methoxy, Methylcarbamoyl |
Key Observations :
- Halogen Substitution : The target compound contains chlorine, while its brominated analog (CAS 1852419-43-2) substitutes bromine, increasing molecular weight by ~44 g/mol .
- Functional Group Reactivity : Sulfinates (e.g., target compound) are less reactive than sulfonyl chlorides (e.g., CAS 1481595-14-5), which are highly electrophilic and prone to hydrolysis .
- Phenolate vs. Sulfinate: Sodium 4-(methoxycarbonyl)phenolate lacks the sulfinate group, making it more polar and water-soluble compared to the target compound .
Key Findings :
Environmental Impact and Biodegradability
Key Observations :
- Sodium 4-(methoxycarbonyl)phenolate is readily biodegradable (89% in 28 days) but poses risks to aquatic ecosystems .
- Halogenated sulfinates (e.g., target compound) may exhibit slower biodegradation due to chlorine/bromine substitution, though data is lacking.
Biological Activity
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound characterized by its unique structural features, including a sulfonate group attached to a chlorinated aromatic ring. This compound has gained attention due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The biological activity of such compounds often correlates with their chemical structure, particularly the presence of functional groups such as sulfonates.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 256.64 g/mol. Its structural characteristics include:
- Chlorine Atom : Enhances electrophilicity, potentially increasing reactivity.
- Methoxycarbonyl Group : May contribute to lipid solubility and permeation through cellular membranes.
- Sulfonate Group : Known to enhance solubility in aqueous environments and contribute to biological activity.
Biological Activity Overview
Research indicates that organosulfur compounds often exhibit significant biological properties. The presence of the sulfonate group in this compound suggests potential for various biological activities:
- Antimicrobial Activity : Similar sulfonate-containing compounds have shown efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Antifungal Activity : Organosulfur compounds are also noted for their antifungal properties, which may be attributed to their ability to inhibit fungal growth through various mechanisms, including enzyme inhibition and membrane disruption .
- Anticancer Potential : Compounds with similar structures have been evaluated for anticancer activity, demonstrating the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Antimicrobial Activity
A study conducted on structurally similar organosulfur compounds revealed promising results against various pathogens. For instance, sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
| Compound Name | Antimicrobial Efficacy | Mechanism of Action |
|---|---|---|
| Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate | Effective against MRSA | Disruption of cell wall synthesis |
| Sodium benzenesulfonate | Moderate activity | Membrane permeability alteration |
Anticancer Studies
In vitro studies on related organosulfur compounds indicated that they could effectively induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Caspase activation |
| Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate | MCF-7 | 20 | DNA damage induction |
Synthesis and Reactivity
The synthesis of this compound typically involves several steps including chlorination, sulfonation, and esterification processes. Reaction conditions such as temperature and pH are critical for optimizing yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
